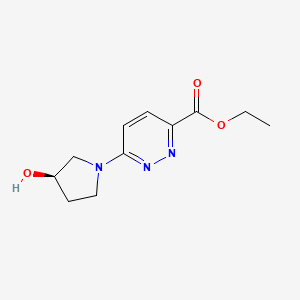

ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate

描述

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine core substituted with a hydroxypyrrolidine moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Anti-inflammatory Effects

The compound has been identified as effective in treating inflammatory bowel diseases (IBD). It alleviates pain associated with IBD and normalizes intestinal motor function without significant side effects, making it a promising candidate for managing conditions like Crohn's disease and ulcerative colitis .

2. Antitumor Activity

Recent studies have highlighted the compound’s potential antitumor properties. It has shown efficacy against various cancer cell lines, including breast cancer (T-47D and MDA-MB-231) and ovarian cancer (SKOV-3). In vitro assays demonstrated that derivatives of pyridazine, including this compound, induce apoptosis and alter cell cycle progression in cancer cells .

Table 1: Cytotoxic Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11l | T-47D | 1.37 ± 0.04 | Induces apoptosis; alters cell cycle |

| 11m | MDA-MB-231 | 1.57 ± 0.05 | Induces apoptosis; G2/M phase arrest |

| This compound | SKOV-3 | TBD | TBD |

The biological activity of this compound is largely attributed to its interaction with specific cellular targets:

- Cyclin-dependent Kinase 2 (CDK2) : In silico studies suggest that the compound may inhibit CDK2, an essential enzyme in cell cycle regulation, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Case Study 1: In Vitro Evaluation

In a study assessing the anticancer properties of various pyridazine derivatives, this compound was evaluated alongside other compounds. The results indicated significant cytotoxicity against breast cancer cell lines, with notable alterations in cell cycle phases observed through flow cytometry .

Case Study 2: In Vivo Studies

While in vitro results are promising, further investigation into in vivo efficacy is necessary. Preliminary animal studies are being planned to assess the pharmacokinetics and therapeutic potential of this compound in models of IBD and cancer.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for ethyl (R)-6-(3-hydroxypyrrolidin-1-yl)pyridazine-3-carboxylate?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and esterification. A representative protocol involves:

- Step 1 : Condensation of a pyridazine core with (R)-3-hydroxypyrrolidine under basic conditions (e.g., cesium carbonate in DMF at 80°C) to introduce the pyrrolidine moiety .

- Step 2 : Esterification of the carboxylic acid intermediate using ethyl chloroformate or ethanol under acidic catalysis.

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization via LCMS (m/z 395–427 [M+H]+) and HPLC (retention time 1.05–1.33 minutes) .

Q. How is structural confirmation performed for this compound?

Structural elucidation relies on:

- NMR Spectroscopy : H and C NMR to assign protons and carbons, particularly the chiral (R)-3-hydroxypyrrolidine group and ester functionality .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 427 [M+H]+) .

- Infrared Spectroscopy (IR) : Identification of hydroxyl (3200–3500 cm) and ester carbonyl (1700–1750 cm) stretches .

Q. What analytical methods ensure purity and identity in quality control?

- HPLC : Reverse-phase chromatography with trifluoroacetic acid (TFA) modifiers to assess purity (>95%) and retention time consistency .

- Chiral Chromatography : To verify enantiomeric excess of the (R)-configured pyrrolidine group .

- Elemental Analysis : Combustion analysis for C, H, N to validate stoichiometry .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key parameters include:

- Base Selection : Cesium carbonate (CsCO) enhances nucleophilic substitution efficiency compared to weaker bases .

- Solvent Optimization : Polar aprotic solvents like DMF improve solubility of intermediates, but post-reaction removal requires reduced-pressure distillation .

- Temperature Control : Maintaining 80°C during substitution minimizes side reactions (e.g., ester hydrolysis) .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) could further streamline steps, though this requires validation .

Q. How are contradictions in spectroscopic data resolved during structural analysis?

Discrepancies (e.g., unexpected NOE effects in NMR or MS fragmentation patterns) are addressed via:

- X-ray Crystallography : Definitive confirmation using programs like SHELXL or OLEX2 to resolve ambiguous stereochemistry .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts and compare with experimental data .

- 2D NMR Techniques : COSY, HSQC, and HMBC to map proton-carbon correlations and validate connectivity .

Q. What strategies mitigate polymorphic variability in crystallographic studies?

Polymorph control involves:

- Solvent Screening : Crystallization from ethyl acetate/hexane mixtures favors specific crystal forms .

- Temperature Gradients : Slow cooling from saturated solutions to isolate thermodynamically stable forms .

- Additives : Small molecules (e.g., surfactants) to template crystal packing, as seen in related pyridazine derivatives .

Q. How is biological activity evaluated for this compound in drug discovery?

Methodologies include:

- In Vitro Assays : Enzymatic inhibition studies (e.g., kinase or protease targets) using fluorescence polarization or calorimetry .

- Structure-Activity Relationship (SAR) : Modifying the pyrrolidine hydroxyl or ester group to assess potency changes .

- ADME Profiling : Microsomal stability assays and Caco-2 permeability models to predict pharmacokinetics .

Q. Data Contradiction and Troubleshooting

Q. How to address low reproducibility in synthetic batches?

- Impurity Profiling : LCMS/MS to identify byproducts (e.g., de-esterified acids or racemized pyrrolidine) .

- Reagent Quality : Ensure anhydrous CsCO and DMF to prevent hydrolysis .

- Reaction Monitoring : In situ FTIR or inline HPLC to track intermediate formation and adjust conditions dynamically .

Q. What computational tools predict metabolic pathways for this compound?

- Software : SwissADME or MetaSite to simulate phase I/II metabolism, focusing on ester hydrolysis and hydroxylation sites .

- Docking Studies : AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .

Q. Tables of Key Parameters

| Parameter | Conditions/Values | Reference |

|---|---|---|

| Synthetic Yield | 70–90% (after column chromatography) | |

| HPLC Retention Time | 1.05–1.33 minutes (SQD-FA05/SMD-TFA05) | |

| LCMS m/z | 395–427 [M+H]+ | |

| Chiral Purity | >98% ee (confirmed by chiral HPLC) | |

| Thermal Stability | Stable up to 150°C (DSC analysis) |

属性

IUPAC Name |

ethyl 6-[(3R)-3-hydroxypyrrolidin-1-yl]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-2-17-11(16)9-3-4-10(13-12-9)14-6-5-8(15)7-14/h3-4,8,15H,2,5-7H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYXJSLNZVWUTQ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=NN=C(C=C1)N2CC[C@H](C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。